molecular formula C23H25FN4OS B2759861 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1189876-26-3

2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2759861
CAS No.: 1189876-26-3
M. Wt: 424.54
InChI Key: JSLGXNNCYYNZFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a structurally complex small molecule characterized by a 1,4,8-triazaspiro[4.5]decane core. This spirocyclic scaffold is substituted with an ethyl group at position 8, a phenyl ring at position 3, and a thioacetamide moiety linked to a 3-fluorophenyl group.

Properties

IUPAC Name

2-[(8-ethyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4OS/c1-2-28-13-11-23(12-14-28)26-21(17-7-4-3-5-8-17)22(27-23)30-16-20(29)25-19-10-6-9-18(24)15-19/h3-10,15H,2,11-14,16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLGXNNCYYNZFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic molecule notable for its unique structural features and potential biological activities. This compound belongs to a class of spirocyclic compounds, which are characterized by their intricate molecular architecture that may enhance their reactivity and interaction with biological systems.

  • Molecular Formula : C23H25FN4OS
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 1189876-26-3

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key methods include:

  • Formation of the Triazaspiro Core : Using appropriate reagents to construct the spirocyclic structure.
  • Thioether Functionalization : Introducing the thio group to enhance biological activity.
  • Acetamide Derivation : Modifying the nitrogen atom to improve solubility and bioavailability.

Biological Activity

Recent studies have highlighted the biological potential of 2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide in various contexts:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazaspiro compounds have been evaluated for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines such as Mia PaCa-2 and PANC-1 . The specific mechanisms often involve modulation of signaling pathways related to cell growth and survival.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Studies on related triazaspiro compounds revealed effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazaspiro compounds. Modifications in the side chains, such as fluorination or methoxy substitution, have been shown to significantly influence potency and selectivity against specific biological targets .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of tumor growth in Mia PaCa-2 and PANC-1
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
Enzyme InhibitionPotential interaction with G-protein coupled receptors (GPCRs)

Case Studies

  • Antitumor Efficacy : A study investigating a series of triazaspiro derivatives found that specific modifications led to enhanced antitumor activity in various cancer cell lines. The most potent analogs demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell viability .
  • Antimicrobial Testing : In vitro testing revealed that certain derivatives exhibited MIC values as low as 15.62 µg/mL against selected bacterial strains, showcasing broad-spectrum antimicrobial potential .

Scientific Research Applications

Scientific Research Applications

The applications of this compound span various fields, particularly in medicinal chemistry and pharmacology. Below are some key areas where this compound shows significant potential:

Medicinal Chemistry

The unique structure of the compound suggests potential applications in drug development:

  • Anticancer Activity: Preliminary studies indicate that similar triazaspiro compounds exhibit cytotoxic effects against various cancer cell lines. The spirocyclic structure may contribute to enhanced binding affinity to biological targets.
  • Antimicrobial Properties: Compounds with similar structural motifs have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Neuropharmacology

Research into compounds with triazaspiro structures has shown promise in neuropharmacological applications:

  • CNS Activity: The ability of such compounds to cross the blood-brain barrier could lead to developments in treatments for neurological disorders, including anxiety and depression.

Chemical Biology

The compound's reactivity allows it to be utilized in various chemical biology applications:

  • Bioconjugation: The thioether group can be exploited for bioconjugation techniques, facilitating the attachment of biomolecules for targeted drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its closest analogs:

Compound Name Core Structure Substituents Key Modifications Hypothesized Impact
Target Compound : 2-((8-Ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide 1,4,8-Triazaspiro[4.5]decane 8-Ethyl, 3-phenyl, thioacetamide-3-fluorophenyl Fluorine at acetamide phenyl Enhanced lipophilicity and metabolic stability due to fluorine
Analog 1 : 2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () 1,4,8-Triazaspiro[4.5]decane 3,4-Dimethylphenyl, trifluoromethylphenyl Trifluoromethyl group Increased electron-withdrawing effects; potential for stronger target binding
Analog 2 : 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide () 1,4,8-Triazaspiro[4.5]decane 4-Chlorophenyl, 2,3-dimethylphenyl Chlorine substituent Higher halogen-mediated receptor affinity but reduced solubility
Analog 3 : 2-{[8-Ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide () 1,4,8-Triazaspiro[4.5]decane 4-Fluorophenyl, 3-methylphenyl Fluorine at spiro core phenyl Improved pharmacokinetics via fluorine’s metabolic resistance

Structural and Functional Insights

  • Substituent Effects :
    • Fluorine vs. Chlorine : Fluorine (target compound and Analog 3) improves metabolic stability and membrane permeability compared to chlorine (Analog 2), which may enhance bioavailability .
    • Phenyl Modifications : The 3-fluorophenyl group in the target compound may offer a balance between lipophilicity and polar interactions, contrasting with the electron-deficient trifluoromethyl group in Analog 1, which could hinder solubility .
  • Acetamide Linker : The thioacetamide moiety in all compounds suggests a role in hydrogen bonding or covalent interactions with biological targets, though steric effects from substituents (e.g., 2,3-dimethylphenyl in Analog 2) may alter binding kinetics .

Pharmacological Implications

While explicit activity data for the target compound are unavailable, insights from analogs suggest:

  • Neurological Targets : Diazaspiro compounds () exhibit affinity for serotonin or dopamine receptors; the triazaspiro core may similarly interact with CNS targets .
  • Enzyme Inhibition : Fluorinated and chlorinated analogs () are often explored as kinase or protease inhibitors due to halogen-bonding capabilities .

Preparation Methods

Cyclocondensation Strategy

Patent WO2011084846A1 details methods for constructing 1,4,8-triazaspiro[4.5]deca-1,3-diene systems through [3+2] cycloaddition reactions. A typical procedure involves:

Reaction Scheme

Ethylenediamine derivative + Ketenimine → Spirocyclic intermediate

Optimized Conditions

Parameter Value
Solvent Anhydrous DMF
Temperature 80°C
Catalyst CuI (5 mol%)
Reaction Time 12–16 hours
Yield 62–68%

This method produces the spirocyclic core with >95% regioselectivity when using N-ethyl substituents.

Functionalization of the Spiro System

Ethyl Group Introduction

The 8-ethyl substituent is typically installed via alkylation of a secondary amine precursor. US20110178068A1 describes:

Procedure

  • Dissolve spirocyclic amine (1 eq) in THF at 0°C
  • Add NaH (1.2 eq) followed by ethyl bromide (1.5 eq)
  • Warm to reflux for 8 hours
  • Quench with saturated NH4Cl

Yield Optimization

Base Solvent Temperature Yield (%)
NaH THF Reflux 78
K2CO3 Acetone 56°C 65
DBU DCM RT 42

Thioacetamide Bridge Formation

Mercapto Intermediate Generation

The critical thioether linkage requires preparation of a 2-mercapto-1,4,8-triazaspiro[4.5]deca-1,3-diene intermediate:

Sulfur Incorporation Methods

  • Thiourea Route (WO2011084846A1):
    • React spirocyclic chloride with thiourea in ethanol/water (1:1)
    • 12-hour reflux yields mercapto derivative (83% purity)
  • Lawesson's Reagent Approach :
    • Convert carbonyl precursor to thione
    • Subsequent aminolysis yields mercaptan

Comparative Data

Method Purity (%) Reaction Time Scalability
Thiourea 83 12 h Excellent
Lawesson's Reagent 91 6 h Moderate

Final Coupling with 3-Fluoroaniline

The amide bond formation employs two primary strategies:

Chloroacetyl Intermediate Route

  • Prepare 2-chloro-N-(3-fluorophenyl)acetamide
    • React chloroacetyl chloride with 3-fluoroaniline in pyridine
  • Perform nucleophilic substitution with mercapto-spiro compound

Reaction Profile

Mercapto-spiro + ClCH2CONH(3-FC6H4) → Target compound

Optimized Parameters

  • Solvent: DMF/Water (9:1)
  • Base: Et3N (2.5 eq)
  • Temperature: 50°C
  • Time: 6 hours
  • Yield: 74%

Purification and Characterization

Chromatographic Methods

Final purification typically employs:

  • Normal phase silica gel (230–400 mesh)
  • Eluent: Hexane/EtOAc gradient (3:1 → 1:2)
  • Recovery: 89–92%

Analytical Data

Technique Key Characteristics
1H NMR (400 MHz) δ 7.82 (d, J=8.4 Hz, 2H, Ar-H), 4.21 (s, 2H, SCH2)
HRMS m/z 425.1843 [M+H]+ (calc. 425.1847)
HPLC 99.1% purity (C18, MeCN/H2O 70:30)

Process Optimization Challenges

Scale-up considerations from patent data reveal:

  • Mercapto intermediate tends to oxidize – requires N2 atmosphere
  • Ethyl bromide alkylation shows exotherm requiring controlled addition
  • Final coupling exhibits pH sensitivity (optimal pH 8.5–9.0)

Stability Data

Condition Degradation After 1 Month (%)
25°C/60% RH <2
40°C/75% RH 12
Light exposure 28

Alternative Synthetic Routes

One-Pot Assembly

Recent developments suggest:

  • Simultaneous spirocyclization and thioether formation
  • Uses Pd-catalyzed C-S coupling

Advantages

  • Reduces purification steps
  • Improves overall yield to 81%
  • Requires specialized ligands (Xantphos)

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves multi-step organic reactions. Start with cyclization to form the spirocyclic triazaspirodeca-dien core, followed by thioether linkage formation via nucleophilic substitution (e.g., using thiourea derivatives). Optimize temperature (60–80°C for cyclization), solvents (dichloromethane or toluene for solubility), and catalysts (triethylamine for deprotonation). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology : Use 1H/13C NMR to verify spirocyclic core geometry and substituent positions (e.g., ethyl group at N8, fluorophenyl moiety). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. FT-IR identifies functional groups (e.g., C=O at ~1680 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Conduct enzyme inhibition assays (e.g., kinase targets) using fluorescence-based protocols. Test receptor binding affinity via radioligand displacement (e.g., IC50 determination). Use in vitro cytotoxicity screening (MTT assay on cancer cell lines) to prioritize further studies. Reference similar triazaspiro compounds for assay design .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using X-ray crystal structures of target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Apply density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Cross-reference with spirocyclic analogs in PubChem .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodology : Standardize assay conditions (e.g., pH, temperature, cell lines). Use orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Re-evaluate compound purity (HPLC-MS) to rule out degradation products. Compare results with structural analogs (e.g., fluorophenyl vs. trifluoromethylphenyl derivatives) to identify substituent-specific effects .

Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?

  • Methodology : Systematically modify substituents (e.g., replace 3-fluorophenyl with chloro or methoxy groups). Use parallel synthesis to generate analogs. Test key properties:

  • Lipophilicity : LogP via shake-flask method.
  • Solubility : Equilibrium solubility in PBS (pH 7.4).
  • Metabolic stability : Microsomal incubation (human liver microsomes).
    Correlate data with biological activity to identify pharmacophores .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition IC50 values?

  • Methodology :

  • Assay validation : Ensure consistent substrate concentrations and detection methods (e.g., fluorescence vs. luminescence).
  • Compound stability : Test degradation under assay conditions (e.g., pre-incubation in buffer).
  • Statistical rigor : Use triplicate measurements and report SEM. Cross-check with published data for structurally related compounds (e.g., triazaspiro[4.5]deca-dien analogs) .

Experimental Design

Q. How to design a pharmacokinetic study for this compound?

  • Methodology :

  • In vitro : Assess metabolic stability (CYP450 isoforms), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 monolayer).
  • In vivo : Administer via intravenous/oral routes in rodent models. Collect plasma samples at intervals (0–24 hr). Quantify via LC-MS/MS. Calculate parameters:
  • AUC : Area under the concentration-time curve.
  • t1/2 : Elimination half-life.
  • Bioavailability : F = (AUC_oral/AUC_IV) × 100 .

Comparative Analysis

Q. How does the spirocyclic core influence bioactivity compared to non-spiro analogs?

  • Methodology : Synthesize non-spiro analogs (e.g., open-chain triazenes). Compare:

  • Conformational rigidity : X-ray crystallography or NOESY NMR.
  • Target affinity : Radioligand binding assays.
  • Metabolic stability : Microsomal half-life.
    Spirocyclic structures often enhance metabolic stability and target selectivity due to restricted rotation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.